

A Comprehensive Technical Guide to the Preclinical Safety and Toxicology of Co-

Codaprin

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | co-Codaprin |           |
| Cat. No.:            | B167000     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the preclinical safety and toxicology profile of **co-codaprin**, a widely used combination analgesic. **Co-codaprin** consists of two active pharmaceutical ingredients: codeine phosphate, a mild opioid analgesic, and aspirin (acetylsalicylic acid), a non-steroidal anti-inflammatory drug (NSAID). The preclinical assessment of such combination products relies heavily on the toxicological profiles of its individual components, as well as potential synergistic or additive effects. This guide synthesizes available nonclinical data to present a comprehensive overview for the scientific community.

## **Executive Summary**

The preclinical toxicological profile of **co-codaprin** is a composite of the known effects of its constituents, codeine and aspirin. For codeine, the primary concerns are related to its opioid activity, including central nervous system (CNS) and respiratory depression, and the potential for physical dependence.[1] For aspirin, the main toxicities observed in preclinical studies include gastrointestinal damage and significant developmental and reproductive effects, particularly teratogenicity in rodent models.[2][3][4] Genotoxicity and carcinogenicity studies for both compounds have generally not revealed significant cause for concern at therapeutic-relevant exposures.[1][2] This guide will detail the specific findings from acute, repeat-dose, genetic, and developmental toxicology studies for each component.



## **Toxicology of Codeine Phosphate**

Codeine is an opioid receptor agonist primarily used for its analgesic and antitussive properties.[5][6] Its effects are largely mediated by its conversion to morphine via the cytochrome P450 2D6 (CYP2D6) enzyme.[7][8]

### **Acute Toxicity**

Acute toxicity studies are designed to assess the effects of a single, high-dose exposure to a substance. For codeine, acute toxicity is characterized by classic opioid-related symptoms. The median lethal dose (LD50) varies by species and administration route.

Table 1: Acute Toxicity of Codeine (LD50 Values)

| Species | Route of<br>Administration | LD50 (mg/kg) | Reference                     |
|---------|----------------------------|--------------|-------------------------------|
| Mouse   | Oral                       | 256          | (Eddy et al., 1968)<br>via[9] |
| Mouse   | Intravenous                | 96           | (Eddy et al., 1968)<br>via[9] |
| Mouse   | Subcutaneous               | 237          | (Eddy et al., 1968)<br>via[9] |
| Rat     | Oral                       | 427          | (Eddy et al., 1968)<br>via[9] |
| Rat     | Subcutaneous               | 253          | (Eddy et al., 1968)<br>via[9] |

Note: Data is based on historical publications as cited in regulatory submissions.

#### **Repeat-Dose Toxicity**

Repeat-dose studies evaluate the effects of longer-term exposure. Studies conducted by the National Toxicology Program (NTP) provide key insights into the chronic effects of codeine.

Table 2: Summary of Key Repeat-Dose Toxicity Studies with Codeine



| Study Duration | Species <i>l</i><br>Strain | Key Findings<br>& Target<br>Organs                                             | NOAEL /<br>LOAEL | Reference             |
|----------------|----------------------------|--------------------------------------------------------------------------------|------------------|-----------------------|
| 14-Day Study   | F344/N Rats                | Mortalities and decreased body weight at high doses.                           | -                | NTP (1996)<br>via[10] |
| 14-Day Study   | B6C3F1 Mice                | Decreased body<br>weight at the<br>highest dose<br>(12,500 ppm).               | -                | NTP (1996)<br>via[10] |
| 13-Week Study  | F344/N Rats                | Testicular degeneration, lymphoid depletion (thymus), forestomach hyperplasia. | -                | NTP (1996)<br>via[10] |
| 104-Week Study | Rats & Mice                | No evidence of carcinogenic activity.                                          | -                | NTP (1996)<br>via[9]  |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level. Specific values were not detailed in the provided search results.

## Genotoxicity

A standard battery of tests is used to assess the potential for a compound to damage genetic material.

- Ames Test: Codeine was not mutagenic in the Salmonella typhimurium (Ames) assay.[1][10]
- In Vitro Chromosomal Aberration: Codeine was found to be clastogenic (cause chromosomal aberrations) in cultured mammalian lymphocytes, but only in the presence of metabolic activation.[10]



• In Vivo Assays:In vivo studies in rats, including the micronucleus test and DNA damage assays (in liver, stomach, and blood), were negative.[10] This suggests the positive in vitro findings may not be toxicologically significant under physiological conditions.[10]

## Carcinogenicity

Long-term (104-week) studies in rats and mice administered codeine in their feed showed no evidence of carcinogenic activity.[1][9] However, in mice, an increase in thyroid gland follicular cell hyperplasia was noted.[1]

## Reproductive and Developmental Toxicology

- Fertility: Induction of physical dependence on codeine has been demonstrated in male
   Sprague-Dawley rats.[1]
- Embryofetal Development: Codeine has demonstrated embryotoxic effects in rats and developmental toxicity in mice, including an increased number of fetal resorptions.[1][11] It was not found to be teratogenic in rabbits.[1]

## **Toxicology of Aspirin (Acetylsalicylic Acid)**

Aspirin is an irreversible inhibitor of cyclooxygenase-1 and -2 (COX-1 and COX-2) enzymes, which blocks the synthesis of prostaglandins.

## **Acute and Repeat-Dose Toxicity**

The most common adverse effects associated with aspirin are gastrointestinal, including abdominal pain, gastritis, and occult bleeding.[2] In repeat-dose animal studies, the primary target organ is the gastrointestinal tract.

## Genotoxicity

- Ames Test: Aspirin was not mutagenic in the Ames assay.[2]
- In Vitro Chromosomal Aberration: Aspirin induced chromosome aberrations in cultured human fibroblasts.[2]

## Carcinogenicity



Administration of aspirin in the feed of rats for 68 weeks was not carcinogenic.[2] However, it is noted that a modern carcinogenicity study would typically last for 104 weeks, limiting the value of this older study.[2]

## **Reproductive and Developmental Toxicology**

Aspirin and other salicylates have shown significant reproductive and developmental toxicity in preclinical models.

- Fertility: Aspirin has been shown to inhibit ovulation in rats.
- Embryofetal Development (Teratogenicity): This is the most significant preclinical finding for aspirin.
  - Studies in rodents have demonstrated that salicylates are teratogenic when administered during early gestation.[2]
  - Specific malformations induced in rats include ventricular septal defects (VSDs) and midline defects.[4] In rabbits, diaphragmatic hernia, VSDs, and midline defects are observed.[4]
  - The timing of administration is critical. In single-dose studies in Sprague-Dawley rats,
     these malformations were induced when aspirin was given on gestational days (GD) 9 and
     with VSDs also noted after treatment on GD 11.[4]
  - Doses used in these studies (e.g., 250 mg/kg/day in rats) are considerably higher than standard human therapeutic doses.[2][3]

## **Experimental Protocols and Methodologies**

Detailed protocols are crucial for the interpretation and replication of toxicology studies. Below are representative methodologies for key study types.

## **Protocol: Rat Developmental Toxicity Study (Aspirin)**

This protocol is based on studies designed to assess the teratogenic potential of aspirin.[4]

Test System: Pregnant Sprague-Dawley (SD) or Wistar rats.



- · Dose Administration: Oral gavage.
- Study Design (Multiple Dosing Paradigm):
  - Groups: Vehicle control group and at least three test groups (e.g., 50, 125, and 250 mg/kg/day).
  - Dosing Period: Gestational Day (GD) 6 to 17, covering the critical period of organogenesis.
- Study Design (Single Dosing Paradigm):
  - Groups: Vehicle control and multiple test groups with higher single doses (e.g., 250-1000 mg/kg).
  - o Dosing Period: Single dose administered on a specific day, such as GD 9, 10, or 11.
- Endpoints and Observations:
  - Maternal: Daily clinical observations, body weight, food consumption, mortality.
  - At Term (GD 21): Uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
  - Fetal: Each fetus is weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

#### **Protocol: Standard Genotoxicity Battery**

This represents a typical workflow for assessing the genotoxic potential of a compound like codeine or aspirin.[12]

- In Vitro Gene Mutation Assay (Ames Test):
  - Test System: Multiple strains of Salmonella typhimurium and Escherichia coli.
  - Methodology: Bacteria are exposed to the test compound at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver). The



frequency of reverse mutations is measured.

- In Vitro Chromosomal Aberration Assay:
  - Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.
  - Methodology: Cells are exposed to the test article for a short duration. Following exposure and a recovery period, cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations.
- In Vivo Micronucleus Test (Rodent):
  - Test System: Mice or rats.
  - Methodology: Animals are administered the test compound (typically one to three times).
     Bone marrow is collected, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei, which are fragments of chromosomes left behind after cell division.

## **Mechanistic Pathways and Workflows**

Visualizing the mechanisms of action and experimental designs aids in understanding the toxicological data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. assets.hpra.ie [assets.hpra.ie]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]







- 4. Comparison of developmental toxicology of aspirin (acetylsalicylic acid) in rats using selected dosing paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Codeine | C18H21NO3 | CID 5284371 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Cautions with codeine Australian Prescriber [australianprescriber.tg.org.au]
- 8. Codeine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. criver.com [criver.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Preclinical Safety and Toxicology of Co-Codaprin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167000#preclinical-safety-and-toxicology-of-co-codaprin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com